2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH)
Brand Name: Vulcanchem
CAS No.: 157355-74-3
VCID: VC11673599
InChI: InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH)

CAS No.: 157355-74-3

Cat. No.: VC11673599

Molecular Formula: C20H20N2O5

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (Fmoc-DL-Gln-OH) - 157355-74-3

Specification

CAS No. 157355-74-3
Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
IUPAC Name 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Standard InChI InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)
Standard InChI Key IZKGGDFLLNVXNZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Fmoc-DL-Gln-OH comprises a glutamine backbone modified with an Fmoc group at the α-amino position and a side-chain amide (-CONH2) at the γ-carbon. Its molecular formula is C₂₀H₂₀N₂O₅, with a molecular weight of 376.39 g/mol. The DL designation indicates the presence of both D- and L-enantiomers, resulting in a racemic mixture. The Fmoc group’s planar fluorene moiety enhances UV detectability (absorption at 301 nm), a critical feature for monitoring synthesis progress .

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₀N₂O₅
Molecular Weight376.39 g/mol
CAS NumberNot explicitly reported
SolubilityDMF, DMSO, CH₂Cl₂
UV Absorption (λₘₐₓ)301 nm (Fmoc moiety)
Melting Point~150–160°C (decomposes)

Stability and Reactivity

Synthesis and Characterization

Synthetic Routes

Fmoc-DL-Gln-OH is synthesized via two primary routes:

  • Direct Fmoc Protection: Reaction of DL-glutamine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as NaHCO₃. This method risks dipeptide formation due to carboxylate activation .

  • Silylation-Mediated Protection: Intermediate silylation of DL-glutamine’s carboxylic acid with chlorotrimethylsilane prevents undesired oligomerization, followed by Fmoc introduction .

Table 2: Comparative Synthesis Yields

MethodYield (%)Purity (HPLC)
Direct Fmoc Protection65–7585–90
Silylation-Mediated80–8595–99

Analytical Characterization

  • HPLC: Reverse-phase HPLC with C18 columns and UV detection at 214 nm (peptide bond) and 301 nm (Fmoc) ensures purity assessment .

  • Mass Spectrometry: ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 377.14).

  • Chiral Analysis: Chiral columns or capillary electrophoresis differentiate D- and L-enantiomers, critical for evaluating racemic mixtures .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-DL-Gln-OH is employed in SPPS to introduce glutamine residues with orthogonal side-chain protection (e.g., Trt or Mbh groups) . The racemic form is occasionally used to study stereochemical effects on peptide bioactivity, though enantiomeric purity is typically preferred for therapeutic peptides .

Case Studies

  • Drug Discovery: Incorporation of Fmoc-DL-Gln-OH into opioid peptide analogs revealed reduced receptor binding affinity compared to L-forms, highlighting stereochemistry’s role in pharmacological activity .

  • Bioconjugation: The side-chain amide serves as a handle for attaching fluorophores or PEG chains, enabling the synthesis of fluorescently labeled peptides for imaging studies .

Comparative Analysis with Related Derivatives

Table 3: Comparison of Fmoc-Protected Glutamine Derivatives

DerivativeProtectionsMolecular WeightKey Applications
Fmoc-Gln(Dod)-OH Dod (side chain)594.7 g/molSPPS with acid-stable protection
Fmoc-Glu(OBzl)-OH OBzl (side chain)459.5 g/molGlutamic acid incorporation
Fmoc-DL-Gln-OHNone (racemic)376.39 g/molStereochemical studies

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